(3-Chlorobenzyl)(2-methoxybenzyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMJEHAPYJKVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387004 | |
| Record name | 1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423733-31-7 | |
| Record name | 1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 3 Chlorobenzyl 2 Methoxybenzyl Amine Analogues
Elucidation of Reaction Mechanisms in Amine Synthesis and Transformation
The synthesis of secondary amines like (3-Chlorobenzyl)(2-methoxybenzyl)amine and its analogues typically involves the formation of a new carbon-nitrogen bond. Common synthetic routes include nucleophilic substitution (N-alkylation) and reductive amination. wikipedia.org Mechanistic studies focus on identifying intermediates and transition states to clarify the reaction pathway.
One primary method for synthesizing benzylamines is the N-alkylation of a primary amine with a benzyl (B1604629) halide. nih.gov For instance, the synthesis of this compound could be envisioned via the reaction of 3-chlorobenzylamine (B151487) with 2-methoxybenzyl chloride, or vice-versa. The mechanism is generally considered a standard SN2 (bimolecular nucleophilic substitution) reaction, where the amine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.
Alternatively, catalytic methods are increasingly employed. The "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the N-alkylation of amines with alcohols, a greener alternative that produces water as the only byproduct. organic-chemistry.org In this process, a metal catalyst temporarily oxidizes the alcohol (e.g., 2-methoxybenzyl alcohol) to an aldehyde. This intermediate then reacts with an amine (e.g., 3-chlorobenzylamine) to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. nih.gov
Transformations of benzylamines, such as oxidation to imines, have also been mechanistically scrutinized. The oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) is believed to proceed through the transfer of a hydride ion from the amine's α-carbon to the oxidant in the rate-determining step, forming a carbocationic intermediate. ias.ac.in Other studies have explored copper-catalyzed carboamination of styrenes, which likely involves the addition of an alkyl radical to the styrene, followed by a metal-mediated oxidative coupling of the resulting benzylic radical with an amine derivative. nih.gov
Mechanistic proposals are often supported by identifying reaction intermediates. In the reaction of benzylamines with diethyl phosphite (B83602) and triethyl orthoformate, 31P-NMR studies and the isolation of intermediates have shown that the reaction proceeds through four distinct intermediate species that exist in a thermodynamic equilibrium. mdpi.com Similarly, in the synthesis of quinolines from 2-aminochalcones using benzylamine (B48309) as a catalyst, experimental evidence points to the formation of intermediates through conjugate addition, condensation, and elimination steps. organic-chemistry.org
Kinetic Studies and Determination of Empirical Rate Laws
Kinetic studies are essential for quantitatively describing reaction rates and elucidating mechanisms. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, an empirical rate law can be determined. libretexts.org The rate law expresses the rate as a function of reactant concentrations, with the order of reaction for each reactant indicating its role in the rate-determining step. youtube.com
For a reaction involving a benzylamine analogue, the rate law often takes the form: Rate = k[Amine]^x[Substrate]^y where k is the rate constant, and x and y are the experimentally determined orders of the reaction with respect to the amine and the substrate. libretexts.org
This finding is consistent with a mechanism where the rate-determining step involves a collision between one molecule of the amine and one molecule of the oxidant. ias.ac.in
In another example, the kinetics of the addition of benzylamines to β-nitrostyrenes in acetonitrile (B52724) were investigated. rsc.org The reaction was found to proceed through two parallel pathways: an uncatalyzed path (second-order, k2) and a base-catalyzed path involving a second amine molecule (third-order, k3). The observed rate law was given by: k_obs = k_2[Amine] + k_3[Amine]^2
This complex rate law suggests a mechanism where one amine molecule can act as a nucleophile while a second can act as a general base catalyst, facilitating proton transfer in the transition state. rsc.org
| Reaction | Reactants | Determined Rate Law | Reference |
|---|---|---|---|
| Oxidation | Substituted Benzylamines + CTAP | Rate = k[Amine][CTAP] | ias.ac.in |
| Addition | Benzylamines + β-Nitrostyrenes | Rate = k₂[Amine][Substrate] + k₃[Amine]²[Substrate] | rsc.org |
| Addition | Benzylamines + α-Phenyl-β-thiophenylacrylonitriles | Rate = k[Amine][Substrate] | koreascience.kr |
Isotope Effect Analysis for Rate-Determining Step Identification (e.g., Carbon and Deuterium (B1214612) Kinetic Isotope Effects)
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying which bonds are broken or formed in the rate-determining step. libretexts.orgyoutube.com It is defined as the ratio of the rate constant for a reaction with a lighter isotope (kL) to the rate constant with a heavier isotope (kH). wikipedia.org
A primary KIE is observed when the isotopically substituted bond is cleaved in the rate-limiting step. wikipedia.org For C-H bond cleavage, substituting hydrogen (¹H) with deuterium (²H or D) results in a significant primary KIE (kH/kD > 1), typically in the range of 2–8. wikipedia.orgprinceton.edu This is because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break. libretexts.org
In studies of benzylamine analogues, deuterium KIEs are frequently used to confirm the cleavage of the α-C-H bond.
The oxidation of deuterated benzylamine (PhCD₂NH₂) by CTAP exhibited a substantial primary KIE of kH/kD = 5.60. This provides strong evidence that the α-C-H bond is broken in the rate-determining step, supporting a hydride transfer mechanism. ias.ac.in
In the rhodium-catalyzed alkylation of benzylic amines, a primary KIE of 4.3 was measured at the benzylic C–H position, indicating that C-H bond cleavage is a key part of the mechanism. acs.org
Kinetic studies of the addition of N,N-dideuterated benzylamines to β-nitrostyrenes also showed significant KIEs, supporting a mechanism where the N-H bond is broken concurrently with C-N bond formation in a cyclic transition state. rsc.org
Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that the bond to the isotope is not broken in the rate-determining step. nih.gov
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. princeton.edu These effects are smaller but can provide information about changes in hybridization at the carbon atom. For example, a change from sp³ to sp² hybridization at the α-carbon during a reaction would result in a normal secondary KIE (kH/kD > 1), typically around 1.1-1.2. princeton.edu
Heavy-atom KIEs, such as using ¹³C, are less common due to the smaller relative mass change but can provide complementary information. For the oxidation of an amine by polyamine oxidase, a ¹³C KIE of 1.025 was measured, providing a direct probe of the change in bond order at the reacting carbon atom in the transition state. nih.gov
| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Oxidation by CTAP | PhCD₂NH₂ | 5.60 | Cleavage of α-C-H bond in rate-determining step. | ias.ac.in |
| Rh-catalyzed Alkylation | Benzylic C-D | 4.3 | C-H bond breaking is mechanistically significant. | acs.org |
| Addition to β-Nitrostyrenes | XC₆H₄CH₂ND₂ | > 1.0 | Proton transfer occurs concurrently with C-N bond formation. | rsc.org |
| Oxidation by Monoamine Oxidase B | Deuterated Benzylamine | 5.2 | C-H bond cleavage is involved in the rate-limiting step. | nih.gov |
Hammett Correlations and Quantitative Assessment of Substituent Electronic Effects
The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of an aromatic ring. wikipedia.orglibretexts.org It is a powerful tool for understanding how electronic effects (inductive and resonance) are transmitted from a substituent to a reaction center. lasalle.eduucalgary.ca The equation is given by:
log(k_X / k_H) = ρσ_X
where:
k_X is the rate constant for a reaction with substituent X.
k_H is the rate constant for the unsubstituted (hydrogen) compound.
σ_X is the substituent constant, which depends only on the nature and position (meta or para) of the substituent X. It reflects the electronic effect of the substituent relative to hydrogen. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. pharmacy180.com
ρ (rho) is the reaction constant, which is characteristic of a particular reaction and its sensitivity to substituent effects. wikipedia.org
For reactions involving analogues of this compound, Hammett plots can be constructed by correlating the logarithm of the reaction rates against the appropriate substituent constants (σ, σ⁺, or σ⁻) for various groups on the phenyl rings. pharmacy180.com
The sign and magnitude of the reaction constant ρ provide significant mechanistic insight:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs). This implies that a negative charge is developing or a positive charge is being dissipated in the transition state relative to the ground state. cambridge.org
A negative ρ value indicates that the reaction is accelerated by electron-donating groups (EDGs). This suggests the development of a positive charge or dissipation of a negative charge in the transition state. cambridge.org
The magnitude of ρ reflects the sensitivity of the reaction to electronic effects. A large absolute value of ρ signifies a high degree of charge development in the transition state and a strong transmission of electronic effects from the substituent to the reaction center. pharmacy180.com
In the oxidation of substituted benzylamines by CTAP, a reaction involving a hydride transfer to form a carbocationic intermediate, the rates showed excellent correlation with Brown's σ⁺ constants. ias.ac.in This is expected for reactions where a positive charge develops that can be directly stabilized by resonance with para-substituents. The study reported negative ρ values, consistent with the buildup of positive charge at the benzylic carbon in the transition state, which is stabilized by electron-donating groups. ias.ac.in
For this compound, the substituents are a chloro group (-Cl) and a methoxy (B1213986) group (-OCH₃). The chloro group is moderately electron-withdrawing via induction but weakly donating via resonance (σ_meta = +0.37). The methoxy group is electron-withdrawing inductively but strongly electron-donating via resonance (σ_ortho is complex due to steric effects, but σ_para = -0.27). A Hammett analysis would help quantify how these competing electronic effects influence the rate of a given reaction at either benzylic center.
| Substituent | σmeta | σpara | σ⁺para | Electronic Effect |
|---|---|---|---|---|
| -OCH₃ | +0.12 | -0.27 | -0.78 | Strongly Donating (Resonance) |
| -CH₃ | -0.07 | -0.17 | -0.31 | Donating (Inductive/Hyperconjugation) |
| -H | 0.00 | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | +0.11 | Withdrawing (Inductive) |
| -NO₂ | +0.71 | +0.78 | +0.79 | Strongly Withdrawing (Inductive/Resonance) |
Data sourced from Hammett equation literature. pharmacy180.comcambridge.org
Computational Approaches to Reaction Mechanism Prediction and Validation (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. epfl.ch DFT calculations allow for the modeling of molecular structures, reaction pathways, transition states, and the prediction of various properties, providing a theoretical framework to complement and guide experimental work. nih.gov
For reactions involving analogues of this compound, DFT can be used to:
Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction mechanism can be constructed. This helps identify the most likely reaction pathway by comparing the activation energies of different possible routes. researchgate.net
Optimize Transition State Geometries: DFT can locate and characterize the geometry of transition states. Analyzing the structure of the transition state provides direct insight into the bonding changes occurring during the rate-determining step.
Predict Reactivity and Selectivity: DFT calculations can help predict how substituents influence reactivity and regioselectivity. For instance, in a copper-catalyzed dearomative hydroamination, DFT calculations were performed to understand the origin of the observed regioselectivities. researchgate.net Molecular electrostatic potential (MEP) maps, derived from DFT, can visualize electron-rich and electron-poor regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov
Corroborate Isotope Effects: The vibrational frequencies of molecules and transition states can be calculated using DFT. These frequencies can then be used to predict theoretical KIE values, which can be compared with experimental KIEs to test the validity of a computed transition state structure.
A typical computational study on a reaction of this compound would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) to model the system, often including a solvent model to account for environmental effects. nih.gov By simulating the reaction pathway, researchers can gain a molecular-level understanding of the transformation that is often inaccessible through experimental means alone.
Structure Activity Relationship Sar Studies of 3 Chlorobenzyl 2 Methoxybenzyl Amine and Its Derivatives
Influence of Halogenation (e.g., Chlorine Substitution) on Molecular Interactions and Biological Activity
Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.gov For benzylamine (B48309) derivatives, the introduction of a halogen, such as chlorine, can significantly impact molecular interactions.
The position of the halogen substituent on the benzyl (B1604629) ring—ortho, meta, or para—is critical in determining its effect on biological activity. This positional isomerism influences the molecule's shape, dipole moment, and electronic properties, which in turn affects how it fits into a binding pocket and interacts with its target.
SAR studies often explore the electronic and hydrophobic space around a core moiety by placing substituents at the ortho, meta, and para positions. nih.gov For instance, in the case of YC-1 analogs, only fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity. nih.gov The position of the chlorine atom dictates its interaction with the surrounding environment; for example, the boiling point of chloropropane is influenced by the position of the chlorine, and in general, boiling points tend to increase with the number of halogen atoms. vedantu.com Research on chloro-substituted benzylamine derivatives has been conducted to understand these structure-activity relationships, highlighting the importance of substituent placement in defining a compound's radical scavenging activities. researchgate.net
Table 1: Influence of Halogen Positional Isomerism on Molecular Properties
| Position | General Influence on Interaction | Example Finding | Citation |
| Ortho | Can introduce significant steric hindrance, potentially forcing a specific conformation. May participate in intramolecular hydrogen bonding. | Fluoro or cyano substitution at the ortho position led to better inhibitory activity in YC-1 analogs. | nih.gov |
| Meta | Alters electronic distribution (inductive effects) with less steric bulk compared to the ortho position. | The 3-chloro substitution in the parent compound is a key feature influencing its electronic landscape. | |
| Para | Exerts strong electronic effects (resonance and inductive) with minimal steric hindrance at the binding interface. | In some series, para-substitution is well-tolerated and can enhance activity depending on the interacting residues. | nih.gov |
Impact of Alkoxy Groups (e.g., Methoxy (B1213986) Substitution) on Pharmacological Profiles and Molecular Recognition
Alkoxy groups, such as the methoxy group in (3-Chlorobenzyl)(2-methoxybenzyl)amine, can profoundly affect a molecule's pharmacological profile. They can act as hydrogen bond acceptors, alter solubility, and influence metabolic pathways. The methoxy group's position on the benzyl ring is crucial. In the subject compound, the ortho-methoxy group can influence the conformation of the benzyl ring relative to the amine core, potentially pre-organizing the ligand for optimal receptor binding.
However, the introduction of methoxy groups does not always enhance activity. In certain benzylamine analogues, di-methoxy substitutions led to a loss of activity, which was attributed to predicted steric clashes within the target's active site. nih.gov Furthermore, the chemical stability and reactivity of methoxy-substituted compounds can be a factor; for example, para-methoxy benzyl is often utilized as a photolabile protecting group, indicating its potential for cleavage under certain conditions. nih.gov Computational studies on styryl-thiophene benzylamines showed that substituents on the benzyl moiety, including methoxy groups, did not significantly impact the stability of the scaffold's conformation. nih.gov
Table 2: Effects of Methoxy Group Substitution
| Substitution Pattern | Observed Impact | Potential Reason | Citation |
| Ortho-Methoxy | Can influence molecular conformation and serve as a hydrogen bond acceptor. | Torsional strain and electronic repulsion/attraction. | |
| Di-Methoxy | Loss of biological activity in some benzylamine series. | Steric clashes within the receptor binding site. | nih.gov |
| Para-Methoxy | Can act as a photolabile group, leading to cleavage. | Electronic properties of the methoxy group facilitating photochemical reactions. | nih.gov |
Steric and Electronic Modulations Conferred by Diverse Benzyl Moieties
The two benzyl moieties in this compound are fundamental to its interaction with biological targets. Their size, shape, and electronic nature dictate how the molecule fits into and interacts with a binding pocket. Steric properties are a critical factor; a bulky substituent can act as a "shield," preventing ideal interaction, or it can help orient the molecule correctly for maximum binding. scienceforecastoa.com
Table 3: Steric vs. Electronic Effects of Benzyl Substituents
| Factor | Description | Example of Influence | Citation |
| Steric Effects | Relates to the size and shape of the substituent, influencing molecular fit and conformation. | A bulky substituent may block access to a binding site or, conversely, improve orientation for optimal interaction. | nih.govscienceforecastoa.com |
| Electronic Effects | Relates to how a substituent alters electron distribution, affecting pKa, polarity, and reactivity. | Electron-withdrawing groups (like chlorine) or electron-donating groups (like methoxy) modify the charge distribution across the molecule. | scienceforecastoa.com |
Contributions of the Tertiary Amine Core to Ligand Binding and Selectivity
The central tertiary amine is a key functional group, often critical for the biological activity of many molecules. acs.org As a basic center, it is typically protonated at physiological pH, allowing it to form a strong ionic bond (a salt bridge) with an acidic amino acid residue (e.g., aspartic acid or glutamic acid) in a receptor's binding site. This ionic interaction often serves as a primary anchor point for the ligand.
The nature of the groups attached to the nitrogen atom influences its basicity and steric environment. In general, the presence of electron-donating alkyl groups increases the electron density on the nitrogen, affecting its basicity. learncbse.in The bulk of the substituents on the amine can also be a deciding factor for selectivity. For example, a bulky α-tertiary amine motif has been shown to drive remarkable selectivity in certain chemical reactions by orienting the molecule to avoid unfavorable steric clashes. nih.gov However, the type of amine can also influence other properties. Studies with europium complexes have shown that ligands containing secondary amines can have a greater effect on the complex's absorption spectra compared to those with tertiary amines. nih.gov
Table 4: Role of the Tertiary Amine Core
| Feature | Contribution to SAR | Mechanism | Citation |
| Basicity | Anchoring the ligand in the binding site. | Forms ionic bonds (salt bridges) with acidic residues at physiological pH. | learncbse.in |
| Steric Bulk | Dictating selectivity and orientation. | Bulky groups on the amine can favor binding to specific targets or induce a particular binding pose to avoid steric hindrance. | nih.gov |
| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor (though less common when protonated). | Direct interaction with hydrogen bond donors in the receptor. | acs.org |
Receptor-Independent and Receptor-Dependent SAR Methodologies
The evaluation of structure-activity relationships can be approached through two broad methodologies: receptor-dependent and receptor-independent.
Receptor-dependent SAR relies on knowledge of a specific biological target, such as a receptor or enzyme. This approach uses techniques like molecular docking and X-ray crystallography to visualize how a ligand binds to its target. nih.govacs.org The goal is to design compounds that fit precisely into the binding site and form favorable interactions with key amino acid residues. mdpi.com This method allows for a rational design process where modifications are made to improve binding affinity and selectivity for a known target. For example, studies on TGF-β receptor signaling have shown that while initial protein association can occur at the cell surface, subsequent signaling steps are dependent on receptor internalization, a classic receptor-dependent process. nih.gov
Receptor-independent SAR , also known as a "black box" approach, does not require knowledge of a specific molecular target. Instead, it correlates changes in a compound's chemical structure directly with an observed biological effect (e.g., cell death, inhibition of a physiological process). This method often involves techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, which uses statistical methods to relate physicochemical descriptors (like lipophilicity, steric parameters, and electronic properties) to biological activity. scienceforecastoa.com This approach is useful in early-stage drug discovery when the precise target is unknown or when the activity may result from multiple targets. It includes methods like read-across, where the activity of a new compound is predicted based on the known activity of structurally similar compounds. europa.eu
Table 5: Comparison of SAR Methodologies
| Methodology | Basis | Common Techniques | Primary Goal |
| Receptor-Dependent | Based on the 3D structure and properties of a known biological target (e.g., enzyme, receptor). | Molecular Docking, X-ray Crystallography, Site-Directed Mutagenesis. | To rationally design ligands with high affinity and selectivity for a specific target. acs.org |
| Receptor-Independent | Based on correlating chemical structure with an observed biological outcome without knowledge of the specific target. | QSAR, Pharmacophore Modeling (unligated), Read-Across Analysis. | To identify structural features responsible for a biological effect and predict the activity of new compounds. europa.eu |
Computational Chemistry and Molecular Modeling of 3 Chlorobenzyl 2 Methoxybenzyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), can provide a detailed picture of the electron distribution and energy levels within (3-Chlorobenzyl)(2-methoxybenzyl)amine.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. Current time information in Edmonton, CA. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons, respectively. For this compound, an FMO analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also provide a measure of the molecule's kinetic stability and chemical reactivity. Current time information in Edmonton, CA. Without specific calculations, one can only hypothesize that the electron-rich methoxybenzyl ring and the electron-withdrawing chlorobenzyl ring would significantly influence the shape and energy of these frontier orbitals.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the electronegative chlorine and oxygen atoms, as well as the nitrogen atom of the amine group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with classical chemical intuition. For this compound, an NBO analysis would quantify the hybridization of atomic orbitals in each bond and the delocalization of electron density through hyperconjugative interactions. This analysis could reveal the nature of the C-Cl, C-O, and C-N bonds and the extent of electron donation from lone pairs into antibonding orbitals, which influences molecular stability and reactivity.
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate. To perform a molecular docking study on this compound, a specific biological target would first need to be identified. The simulation would then predict the binding energy and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the target's active site.
Molecular Dynamics Simulations for Conformational Analysis and Stability Studies
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its conformational flexibility and stability. An MD simulation of this compound would reveal the accessible conformations of the molecule in a given environment (e.g., in a solvent or a biological membrane). This is particularly important for a flexible molecule like this one, as its biological activity can be highly dependent on its three-dimensional shape. The simulation would also provide information on the stability of different conformations and the energy barriers between them.
Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. If this compound were found to be biologically active, a pharmacophore model could be developed based on its structure and known interactions. This model could then be used in virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features, thus accelerating the discovery of novel ligands with potentially improved properties.
Analysis of Intermolecular and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Crystal Packing)
The supramolecular assembly and crystal packing of this compound are governed by a variety of intermolecular interactions, dictated by the functional groups present in its structure: a secondary amine, a chlorophenyl group, and a methoxybenzyl group. Computational modeling and analysis of related structures indicate that hydrogen bonding, halogen bonding, and π-π stacking are the primary forces driving the formation of higher-order structures.
Hydrogen Bonding:
The secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonds.
N-H···N/O Interactions: The most significant hydrogen bond is expected to be the N-H···N or N-H···O interaction, where the hydrogen on the secondary amine of one molecule interacts with the nitrogen or the methoxy oxygen of a neighboring molecule. These types of hydrogen bonds are crucial in forming chains or dimeric motifs in the crystal lattice. In related aromatic formamides, N-H···O bond lengths are typically observed in the range of 2.8 to 2.9 Å. researchgate.net
Halogen Bonding:
The chlorine atom on the 3-chlorobenzyl moiety can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophilic site. acs.orgnih.gov
C-Cl···O/N/π Interactions: In the case of this compound, the chlorine atom can act as a halogen bond donor, interacting with electron-rich regions such as the oxygen of the methoxy group, the nitrogen of the amine, or the π-electron clouds of the aromatic rings. The directionality of this interaction is typically linear, with a C-Cl···Y angle approaching 180°. acs.org The strength of these interactions is comparable to or can even exceed that of conventional hydrogen bonds. For C-Cl···O contacts, complex formation energies are estimated to be in the range of 5.4–7.5 kJ/mol. acs.org
Crystal Packing and π-π Stacking:
The presence of two aromatic rings in the structure of this compound makes π-π stacking interactions a significant contributor to the crystal packing. These interactions occur when the planar aromatic rings of adjacent molecules align, either in a face-to-face or offset fashion.
Below are tables summarizing the expected intermolecular interactions and their typical geometric parameters based on computational studies of related compounds.
Table 1: Potential Hydrogen Bonds in this compound
| Donor | Acceptor | Interaction Type | Typical Distance (Å) |
| N-H | N | Hydrogen Bond | 2.8 - 3.1 |
| N-H | O (methoxy) | Hydrogen Bond | 2.8 - 3.0 |
| C-H (aromatic) | O (methoxy) | Weak Hydrogen Bond | 3.0 - 3.5 |
| C-H (aromatic) | N | Weak Hydrogen Bond | 3.0 - 3.5 |
| C-H (aromatic) | π (aromatic ring) | Weak Hydrogen Bond | 3.2 - 3.7 |
Table 2: Potential Halogen Bonds and π-π Stacking in this compound
| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Typical Angle (°) |
| C-Cl | O (methoxy) | Halogen Bond | 3.0 - 3.4 | ~180 |
| C-Cl | N | Halogen Bond | 3.1 - 3.5 | ~180 |
| C-Cl | π (aromatic ring) | Halogen Bond | 3.2 - 3.6 | ~180 |
| π (aromatic ring) | π (aromatic ring) | π-π Stacking | 3.3 - 3.8 (interplanar) | N/A |
Biological and Preclinical Research Applications of 3 Chlorobenzyl 2 Methoxybenzyl Amine and Analogues
In Vitro Biological Activity Profiling
The initial stages of drug discovery for (3-Chlorobenzyl)(2-methoxybenzyl)amine and its analogues involve comprehensive in vitro screening to determine their biological effects. This profiling includes assessing their interactions with enzymes and receptors, as well as evaluating their impact on cellular processes and their effectiveness against microbial agents.
Enzyme Inhibition Studies
The ability of this compound analogues to inhibit various enzymes has been a significant area of research. These studies span several classes of enzymes implicated in a range of diseases.
Cholinesterases: Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov For instance, a series of thienobenzo-triazole derivatives, which include compounds with 3-chlorobenzyl and 3-methoxybenzyl substituents, have demonstrated effective inhibition of BChE, with some derivatives showing IC50 values three to four times lower than the standard drug, galantamine. nih.gov N-benzyl benzamide (B126) derivatives have also been identified as potent and selective BChE inhibitors, with some compounds exhibiting sub-nanomolar to picomolar inhibitory concentrations. nih.gov Furthermore, N-benzyl piperidine (B6355638) derivatives and methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls have been synthesized and shown to act as dual inhibitors of both AChE and BChE. acs.orgacs.org
Lipase (B570770): Research into monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and implicated in neurodegenerative diseases and cancer, has identified benzylpiperidine derivatives as potent inhibitors. nih.govacs.org One study reported a benzylpiperidine derivative with an IC50 value of 2.0 nM for MAGL. nih.gov The insertion of a benzyl (B1604629) group was a key structural feature in these inhibitors. mdpi.com
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria. nih.gov While direct studies on this compound are not available, related structures such as bis-Schiff bases of benzyl phenyl ketone have shown excellent to good urease inhibitory activity, with IC50 values in the micromolar range, comparable to the standard inhibitor thiourea. nih.gov Another class of compounds, nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives, which can incorporate benzyl moieties, have also been identified as potent urease inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. nih.gov Benzimidazole (B57391) derivatives, which can be substituted with benzyl groups, are known to interact with EGFR. nih.gov For example, hybrids of benzimidazole and 1,2,3-triazole have been designed as EGFR inhibitors, with some showing potent antiproliferative activity. nih.gov The benzimidazole core can mimic the quinazoline (B50416) scaffold found in many approved EGFR inhibitors. nih.govugm.ac.id
Signal Transducer and Activator of Transcription (STAT): The STAT protein family, particularly STAT3, is a crucial mediator of cytokine signaling and is a target in cancer and inflammatory diseases. N-Arylbenzamides, including N-benzylamide derivatives, have been developed as inhibitors of STAT3 dimerization. nih.gov Specifically, N-benzylamides bearing a meta-4-pyridyl group showed moderate inhibitory activity against STAT3. nih.gov
Ergosterol (B1671047) Biosynthesis: The ergosterol biosynthesis pathway is essential for fungal cell membrane integrity and is a primary target for antifungal drugs. nih.gov A novel benzimidazole derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, has been shown to inhibit this pathway by targeting the enzyme Erg11p. nih.govnih.govconsensus.app This was a significant finding as benzimidazoles were previously known to target microtubules. nih.govnih.gov Additionally, 4-aminopiperidine (B84694) derivatives, including 1-benzyl-N-dodecylpiperidin-4-amine, have been identified as inhibitors of two other enzymes in the pathway, sterol C14-reductase and sterol C8-isomerase. mdpi.com
Table 1: Enzyme Inhibition by Analogues of this compound
| Enzyme Target | Analogue Class | Key Findings | Citations |
|---|---|---|---|
| Cholinesterases (AChE/BChE) | Thienobenzo-triazoles | Effective BChE inhibition by 3-chlorobenzyl and 3-methoxybenzyl derivatives. | nih.gov |
| N-Benzyl benzamides | Potent and selective BChE inhibitors (pM to nM range). | nih.gov | |
| Monoacylglycerol Lipase (MAGL) | Benzylpiperidines | Potent, reversible, and selective MAGL inhibition (IC50 = 2.0 nM). | nih.gov |
| Urease | Bis-Schiff bases | Excellent inhibitory activity (IC50 in µM range). | nih.gov |
| EGFR | Benzimidazole/1,2,3-triazole hybrids | Potent EGFR inhibitors with antiproliferative action. | nih.gov |
| STAT3 | N-Benzylbenzamides | Moderate inhibition of STAT3 dimerization. | nih.gov |
| Ergosterol Biosynthesis (Erg11p) | Benzimidazoles | (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole inhibits Erg11p. | nih.govnih.govconsensus.app |
| Ergosterol Biosynthesis (Reductase/Isomerase) | 4-Aminopiperidines | 1-benzyl-N-dodecylpiperidin-4-amine inhibits sterol C14-reductase and C8-isomerase. | mdpi.com |
Receptor Modulation Investigations
Analogues of this compound have shown activity at several important receptor systems, particularly those involved in neurotransmission.
Neurotransmitter Receptors: A significant body of research has focused on the interaction of N-benzyl derivatives with serotonin (B10506) (5-HT) receptors. The N-benzyl moiety, especially with a 2-methoxy substitution, can significantly increase the potency of compounds at 5-HT2A receptors. This has been a key structural modification in the development of potent 5-HT2A receptor agonists.
Sigma-1 Receptors: The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological conditions. Benzylpiperazine derivatives have been designed and synthesized as selective sigma-1 receptor ligands. One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a high affinity for the sigma-1 receptor with a Ki value of 1.6 nM and high selectivity over the sigma-2 receptor.
Cellular Assays for Antiproliferative or Cytotoxic Effects in Cancer Cell Lines
The potential of this compound analogues as anticancer agents has been explored through various cellular assays. These studies typically measure the ability of the compounds to inhibit the growth (antiproliferative effect) or to kill cancer cells (cytotoxic effect).
For example, N-benzyl benzamide derivatives, developed as BChE inhibitors, have also demonstrated neuroprotective effects in oxidative damage models. nih.gov Benzylpiperidine-based MAGL inhibitors have shown antiproliferative activity and the ability to induce apoptosis in primary pancreatic cancer cultures. nih.gov Furthermore, hybrids of 1,2,3-triazole and 4-methyl coumarin (B35378) have been screened for cytotoxic activity against a panel of cancer cell lines, including MCF7 (breast cancer), and have shown IC50 values in the low micromolar range. acs.org
Antimicrobial Efficacy Evaluations
Analogues of this compound have been evaluated for their efficacy against a range of microbial pathogens.
Antifungal Activity: As mentioned in the enzyme inhibition section, compounds that inhibit ergosterol biosynthesis have inherent antifungal properties. The benzimidazole derivative (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole showed high antifungal activity against several pathogenic yeasts, including resistant species like Candida glabrata and Candida krusei. nih.govnih.govconsensus.app Similarly, 4-aminopiperidine derivatives demonstrated broad-spectrum antifungal activity against Candida and Aspergillus species. mdpi.com
Antibacterial Activity: While specific data for this compound is limited, related N-benzyl derivatives have been investigated for antibacterial properties. For instance, certain N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated for their in vitro activity against various bacteria.
Anthelmintic Activity: Nematicidal properties have been reported for bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes, which contain an N-benzylpyrazole moiety. These compounds showed significant activity against the nematodes Ditylenchus myceliophagus and Caenorhabdites elegans. consensus.app
Identification and Validation of Specific Molecular Targets and Biochemical Pathways
A crucial aspect of preclinical research is the identification and validation of the specific molecular targets and biochemical pathways through which a compound exerts its effects. For analogues of this compound, this has been achieved through a combination of biochemical assays, molecular docking studies, and analysis of cellular responses.
The enzyme inhibition studies detailed in section 6.1.1 have clearly identified several molecular targets, including AChE, BChE, MAGL, urease, EGFR, STAT3, and various enzymes in the ergosterol biosynthesis pathway (Erg11p, sterol C14-reductase, and sterol C8-isomerase). nih.govnih.govnih.govnih.govnih.govmdpi.com Molecular docking studies have often been employed to visualize the binding interactions between the inhibitor and the active site of the enzyme, providing a rationale for the observed activity and guiding further structural optimization. For example, docking studies of N-benzyl stepholidine derivatives with AChE revealed key π-π stacking and π-cation interactions within the enzyme's active site. frontiersin.org
Similarly, receptor binding assays have confirmed the interaction of N-benzyl derivatives with serotonin and sigma-1 receptors. The validation of these targets is further supported by cellular assays that show downstream effects consistent with the modulation of these receptors.
Preclinical In Vivo Evaluation (Excluding Human Trials)
Following promising in vitro results, select compounds are advanced to preclinical in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.
A study on N-benzyl benzamide derivatives, which are potent BChE inhibitors, included in vivo evaluations. nih.gov These compounds demonstrated a marked therapeutic effect in a mouse model of cognitive impairment induced by amyloid-beta (Aβ1-42), a model relevant to Alzheimer's disease. nih.gov The study also included in vivo acute toxicity tests, which are a critical part of preclinical safety assessment. nih.gov
Another example involves N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, which were shown to have anti-inflammatory effects in rat models of dinitrobenzenesulfonic acid (DNBS)-induced colitis and mouse models of collagen-induced rheumatoid arthritis. These effects were attributed to the downregulation of inflammatory signaling pathways.
These in vivo studies, while not on the exact title compound, demonstrate that the broader class of N-benzyl amine derivatives possesses biological activity in living organisms, warranting further investigation.
Pharmacological Activity Assessment in Animal Models (e.g., Brain Uptake and Distribution, Tumor Growth Inhibition)
The evaluation of novel chemical entities in animal models is a critical step in preclinical research. This includes assessing their ability to reach their intended target tissues, such as the brain, and their efficacy in disease models, for instance, in inhibiting tumor growth.
Brain Uptake and Distribution:
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential use in treating central nervous system (CNS) disorders. The brain uptake of small molecules is influenced by several factors including lipophilicity, molecular weight, and the presence of specific transporters. mdpi.commdpi.com Generally, moderately lipophilic compounds with a low molecular weight are more likely to passively diffuse across the BBB. mdpi.com However, active transport mechanisms and efflux pumps, such as P-glycoprotein (P-gp), also play a significant role in the brain distribution of compounds. mdpi.comnih.gov
For benzylamine (B48309) derivatives, their potential to interact with catecholamine uptake systems has been a subject of investigation. acs.org The structural characteristics of this compound, such as its moderate lipophilicity conferred by the chloro- and methoxy-substituted benzyl groups, suggest it may have the potential for CNS penetration. However, without experimental data, its actual brain uptake and the extent to which it may be a substrate for efflux transporters remain speculative. In vivo studies in rodents are typically employed to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which provide a quantitative measure of BBB penetration. nih.gov
Tumor Growth Inhibition:
Several substituted benzylamine analogues have been investigated for their potential as anticancer agents. For instance, a series of substituted aryl benzylamines were designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. One such analogue, STX2171 , demonstrated potent inhibition of androstenedione-stimulated tumor growth in a mouse model. nih.gov In another study, a dibenzoylmethane (B1670423) derivative, 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP) , was shown to inhibit melanoma cancer in vitro and in vivo by inducing apoptosis. nih.gov Treatment with DPBP resulted in a reduction in tumor volume in a murine melanoma model. nih.gov
These findings highlight the potential for benzylamine-containing scaffolds to serve as a basis for the development of novel anticancer agents. The antitumor activity of such compounds is often evaluated in xenograft models, where human cancer cells are implanted in immunocompromised mice, followed by treatment with the test compound to assess its effect on tumor growth.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| STX2171 | Prostate Cancer (Androstenedione-stimulated) | Mouse | Potent inhibition of tumor growth | nih.gov |
| 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP) | Melanoma (B16F10 cells) | Mouse | Reduced tumor volume; induced apoptosis | nih.gov |
Design and Synthesis of Advanced Derivatives for Optimized Biological Activities
The design and synthesis of advanced derivatives are often guided by initial biological findings and structure-activity relationships (SAR). The goal is to optimize the lead compound's potency, selectivity, pharmacokinetic properties, and safety profile.
For the benzylamine scaffold, various synthetic strategies can be employed to create a library of derivatives. The synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, for example, involved a multi-step process to generate novel compounds with potential antimicrobial activity. nih.gov Similarly, the synthesis of N-aryl-3,4-dihydroquinazolines from 2-aminobenzylamine highlights methods for the selective functionalization of benzylamine precursors. nih.gov
In the case of this compound, derivatization could involve modifications at several positions:
Substitution on the Benzyl Rings: Introducing different substituents on either the 3-chloro- or 2-methoxy-bearing phenyl rings could modulate the compound's electronic and steric properties, potentially influencing its binding affinity and selectivity for a biological target.
Modification of the Amine Linker: The secondary amine provides a point for further substitution, which could be used to alter the compound's physicochemical properties, such as its pKa and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Scaffold Hopping: More advanced modifications could involve replacing one of the benzyl groups with other aromatic or heterocyclic moieties to explore new chemical space and potentially discover novel biological activities.
The synthesis of such derivatives often involves standard organic chemistry reactions, such as nucleophilic substitution, reductive amination, and cross-coupling reactions. The resulting compounds would then be subjected to the pharmacological assessments described above to identify candidates with improved biological activities.
Advanced Applications and Future Research Directions
Role as Synthetic Intermediates for the Construction of Complex Organic Molecules
Substituted secondary amines, such as (3-Chlorobenzyl)(2-methoxybenzyl)amine, are fundamental building blocks in modern organic synthesis, prized for their utility in constructing larger, more complex, and often biologically active molecules. nih.gov The versatility of this compound stems from its multiple reactive sites, which allow for controlled, stepwise elaboration into sophisticated molecular architectures.
The secondary amine's nitrogen atom, with its lone pair of electrons and associated proton, is a key functional handle. It can act as a nucleophile or, after deprotonation, can be functionalized through N-alkylation to introduce additional substituents. wikipedia.org Furthermore, the benzyl (B1604629) groups can serve as "masked" or protected forms of ammonia (B1221849). In this synthetic strategy, the amine is first elaborated, and subsequently, the benzyl groups are selectively removed through catalytic hydrogenolysis to yield a primary or secondary amine, a process that is foundational in the synthesis of many pharmaceuticals. wikipedia.orgchemicalbook.com
The two aromatic rings offer distinct platforms for further modification. The 3-chloro-substituted phenyl ring and the 2-methoxy-substituted phenyl ring can undergo various electrophilic aromatic substitution reactions. The electronic properties conferred by the chloro and methoxy (B1213986) substituents influence the regioselectivity of these reactions, allowing for the directed introduction of new functional groups. These rings can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity. This strategic functionalization is central to building the core scaffolds of many medicinal compounds and functional materials. nih.govchemistryviews.org
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Reagents & Conditions | Product Type | Purpose |
|---|---|---|---|
| N-Acylation | Acyl Chloride, Base | N-Amide | Introduction of a carbonyl group, precursor to other functionalities. |
| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | Expansion of the molecular scaffold. |
| Debenzylation | H₂, Palladium on Carbon (Pd/C) | Primary or Secondary Amine | Removal of protecting group to unmask a reactive amine. wikipedia.org |
| Aromatic Nitration | Nitric Acid, Sulfuric Acid | Nitro-substituted derivative | Introduction of a nitro group for further transformation (e.g., reduction to an amine). chemicalbook.com |
| Cross-Coupling | Boronic Acid, Pd Catalyst | Biaryl derivative | Formation of new C-C bonds to build complex scaffolds. |
Exploration in Materials Science and Nanotechnology
The structural features of this compound make it and its derivatives promising candidates for applications in materials science and nanotechnology. Benzylamine-based compounds are known to be versatile in the development of functional materials, from polymer modification to the creation of advanced coatings and nanoparticles. sinocurechem.com
In nanotechnology, benzylamines are explored for their ability to functionalize the surface of nanoparticles, enhancing their stability, dispersibility, and reactivity. sinocurechem.com The amine group can anchor the molecule to the nanoparticle surface, while the substituted benzyl groups can be tailored to impart specific properties, such as hydrophobicity or environmental responsiveness, creating "smart" materials.
Furthermore, substituted amines are utilized as building blocks for organic dyes and pigments and as additives or curing agents in polymers and coatings. sinocurechem.combasf.com They can improve the thermal stability and mechanical properties of polymers or act as corrosion inhibitors on metal surfaces. chemicalbook.com The specific combination of a chloro- and a methoxy-substituted ring in this compound could be exploited to fine-tune electronic properties, making its derivatives potentially useful in organic electronics or as components in specialized chemical sensors.
Table 2: Potential Applications in Materials Science
| Application Area | Function of Benzylamine (B48309) Scaffold | Potential Advantage of this compound |
|---|---|---|
| Nanoparticle Functionalization | Surface ligand to improve stability and reactivity. sinocurechem.com | Tunable surface properties due to distinct electronic substituents. |
| Polymer Additives | Monomer or cross-linking agent to enhance polymer properties. | Potential to improve thermal resistance or flame retardancy (due to chlorine). |
| Corrosion Inhibitors | Forms a protective film on metal surfaces. chemicalbook.com | Strong adsorption to surfaces via the amine and aromatic rings. |
| Dye Synthesis | Precursor for azo dyes and other colorants. sinocurechem.com | Chromophoric properties can be tuned by the substituents. |
| Coatings | Building block for solvents and additives. basf.com | Can be integrated into epoxy or polyurethane systems as a curing agent. |
Development of Novel Chemical Probes and Diagnostic Tools (e.g., PET Tracers)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the administration of molecules labeled with a positron-emitting radionuclide to visualize and quantify biochemical processes in vivo. nih.gov The development of selective PET tracers is a major goal in diagnostic medicine. The scaffold of this compound contains structural motifs that are highly relevant for the design of novel PET probes. snmjournals.org
Many PET tracers are designed to mimic endogenous molecules or drugs that bind to specific targets like enzymes or receptors. The benzylamine core is found in numerous biologically active compounds, making it an attractive starting point for tracer development. sci-hub.se For radiolabeling, specific functional groups are required that can be readily tagged with a positron-emitting isotope under the constraints of the isotope's short half-life.
The 2-methoxy group on the this compound scaffold is particularly interesting for labeling with Carbon-11 (¹¹C, t½ ≈ 20.4 min). The synthesis would involve demethylating the precursor to reveal a hydroxyl group, followed by rapid methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net Alternatively, the chloro-substituted ring provides an avenue for labeling with Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), the most widely used PET isotope due to its longer half-life. This could be achieved via nucleophilic substitution of the chlorine atom or, more commonly, by modifying the ring with a suitable precursor group (e.g., nitro, trimethylstannyl) for radiofluorination.
Table 3: Common Positron-Emitting Radionuclides for PET
| Radionuclide | Half-Life (minutes) | Maximum Energy (MeV) | Common Precursor |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 | 0.96 | [¹¹C]CO₂, [¹¹C]CH₄, [¹¹C]CH₃I |
| Fluorine-18 (¹⁸F) | 109.8 | 0.69 | [¹⁸F]Fluoride |
| Nitrogen-13 (¹³N) | 9.98 | 1.19 | [¹³N]Ammonia |
| Oxygen-15 (¹⁵O) | 2.03 | 1.70 | [¹⁵O]O₂, [¹⁵O]H₂O |
Data sourced from Schlyer (2004). researchgate.net
Integration into Multi-Target Directed Ligands for Complex Biological Systems
Complex, multifactorial diseases such as Alzheimer's disease and certain cancers often involve multiple pathological pathways. nih.gov The traditional "one-drug, one-target" approach has shown limited efficacy against such diseases, leading to the emergence of the Multi-Target Directed Ligand (MTDL) strategy. jneonatalsurg.com An MTDL is a single chemical entity designed to interact with two or more distinct biological targets simultaneously, offering the potential for synergistic efficacy and a simplified pharmacological profile compared to combination therapies. researchgate.net
The structure of this compound is an exemplary scaffold for the rational design of MTDLs. It consists of two distinct, chemically addressable "pharmacophores"—the 3-chlorobenzyl unit and the 2-methoxybenzyl unit—connected by a flexible amine linker. In a hypothetical design, each substituted benzyl moiety could be tailored to bind to a different biological target. For instance, one ring system could be optimized to inhibit an enzyme like acetylcholinesterase, while the other is designed to modulate a receptor or prevent protein aggregation, both of which are key targets in Alzheimer's disease research. sci-hub.se The benzylpiperazine scaffold, which is structurally related, has already been investigated for developing dual-action inhibitors. jneonatalsurg.comresearchgate.net
The design process involves carefully balancing the affinity for each target within a single molecule. The nature of the substituents (chloro, methoxy) and the linker are critical for achieving the desired polypharmacology. This approach represents a sophisticated and promising frontier in medicinal chemistry for addressing diseases with complex etiologies. acs.org
Table 4: Hypothetical MTDL Design Based on the Benzylamine Scaffold
| Component | Pharmacophore Role | Potential Target Class | Example Disease Context |
|---|---|---|---|
| 3-Chlorobenzyl Moiety | Pharmacophore A | Enzyme Active Site (e.g., Kinase, Cholinesterase) | Cancer, Alzheimer's Disease |
| 2-Methoxybenzyl Moiety | Pharmacophore B | Receptor Binding Pocket (e.g., GPCR), Protein Aggregation Site | Neurological Disorders, Metabolic Disease |
| Amine Linker | Spacer/Modulator | Provides correct orientation and distance between pharmacophores. | N/A |
Emerging Research Areas for Substituted Amine Chemistry
The field of substituted amine chemistry is continuously evolving, driven by the demand for more efficient, selective, and sustainable synthetic methods. Research is focused on overcoming the limitations of classical synthesis routes, which often require harsh conditions or produce significant waste.
One major area of innovation is the development of novel catalytic systems. This includes the use of earth-abundant and low-toxicity metal catalysts, such as copper and iron, to mediate the formation of C-N bonds. researchgate.net For example, magnetic nanocatalysts are being explored to facilitate reactions, offering the significant advantage of easy separation and recycling of the catalyst. iau.ir
Another emerging trend is the development of catalyst- and additive-free reactions that proceed under milder conditions. nih.gov These methods, often driven by the intrinsic reactivity of the starting materials, align with the principles of green chemistry by reducing synthetic steps and avoiding toxic reagents. The direct synthesis of unprotected primary benzylamines from simple precursors represents a significant step forward in this area. chemistryviews.org As our understanding of reaction mechanisms deepens, new strategies for activating C-H bonds and utilizing unconventional starting materials will continue to expand the synthetic toolbox for creating diverse and valuable substituted amines. researchgate.net
Q & A
Q. What are the standard synthetic routes for (3-chlorobenzyl)(2-methoxybenzyl)amine in academic laboratories?
The compound is typically synthesized via nucleophilic substitution between 3-chlorobenzyl chloride and 2-methoxybenzylamine under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., dichloromethane or toluene) at reflux. Purification involves column chromatography or recrystallization to achieve >95% purity . Key parameters include stoichiometric control of reactants and reaction time (12-24 hours).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5-7.4 ppm) and confirms amine bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 276.1024 for C₁₅H₁₅ClNO).
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) using a C18 column and acetonitrile/water gradient .
Q. How does the reactivity of this compound compare to structurally similar amines?
The 3-chloro and 2-methoxy groups influence reactivity:
- Oxidation : The amine is oxidized to imines using KMnO₄ in acidic conditions.
- Nucleophilic Substitution : The chloro group undergoes substitution with NaOMe or amines, while the methoxy group is less reactive due to steric hindrance .
- Comparative studies with fluorinated analogs (e.g., 3-fluoro derivatives) show slower substitution rates due to chlorine’s higher electronegativity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays : Test against targets like MurA ligase (critical in bacterial peptidoglycan synthesis) using fluorescence-based assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for 5-HT₂ receptors) quantify binding affinity (IC₅₀) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes or GPCRs).
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potentials for reactivity insights .
- MD Simulations : GROMACS assesses stability in lipid bilayers or protein complexes over 100-ns trajectories .
Q. How can dynamic NMR spectroscopy resolve exchange processes in this compound?
Line-shape analysis using the Gutowsky-McCall-Slichter equation quantifies proton exchange rates (e.g., amine inversion). For example, in DMSO-d₆, coalescence temperatures (~300 K) and T₂ relaxation times (1.2–1.5 s) reveal slow exchange regimes .
Q. What strategies mitigate contradictions in biological data between in vitro and cellular assays?
- Metabolic Stability : Pre-incubate with liver microsomes to identify degradation pathways.
- Membrane Permeability : Use Caco-2 monolayers or PAMPA assays to correlate cellular uptake with logP (experimental logP ≈ 3.5) .
- Off-Target Profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler) identifies non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
